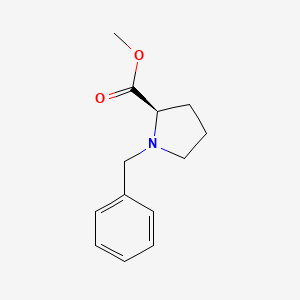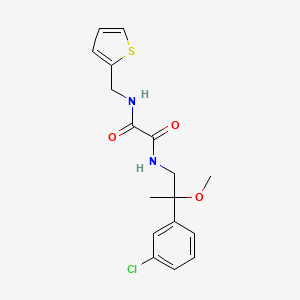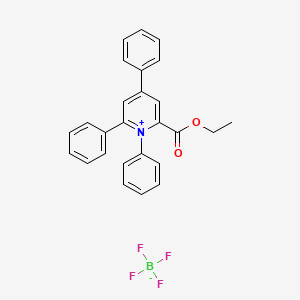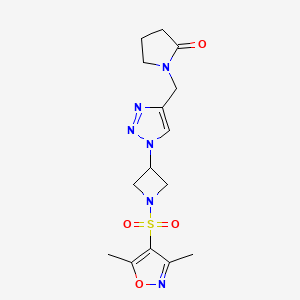
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “Benzyl 3-pyrroline-1-carboxylate”, the SMILES string isO=C (OCc1ccccc1)N2CC=CC2 and the InChI key is XSKKIFJNZPNVGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
For the related compound “Benzyl 3-pyrroline-1-carboxylate”, the refractive index isn20/D 1.544 (lit.), boiling point is 133-137 °C/0.6 mmHg (lit.), and density is 1.132 g/mL at 25 °C (lit.) .
科学的研究の応用
Microwave Assisted Synthesis and Antimicrobial Activity
The compound has been explored in the realm of microwave-assisted synthesis, specifically targeting the creation of novel pyrrolidine derivatives. These derivatives have shown promising results in antimicrobial tests, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide which has been determined to be a potent product in this context (Sreekanth & Jha, 2020).
Enantioselective C−H Oxidation
The compound also plays a role in the field of enantioselective C−H oxidation, where chiral Mn‐aminopyridine complexes are utilized. These complexes, which include the (R,R)-L variant of the compound, have been shown to efficiently catalyze the benzylic C−H oxidation of arylalkanes. This process results in the production of enantiomerically enriched 1‐arylalkanols and ketones, marking a significant advancement in the field of asymmetric hydroxylation mechanisms (Talsi et al., 2017).
Catalytic Arylation of N-Phenylpyrrolidine
In the study of catalytic arylation, the compound has been instrumental. It has been used in the development of a new transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group. This advancement has broadened the scope of arylation to include not only N-phenylpyrrolidine but also N-methyl- and N-benzylpyrrolidine, among others (Sezen & Sames, 2005).
Inhibitors of Neuronal Nitric Oxide
The compound's chiral pyrrolidine core is crucial in the synthesis of novel neuronal nitric oxide synthase (nNOS) inhibitors. This synthesis process involves several key steps, including Frater-Seebach diastereoselective alkylation, and has significant implications in the medical field, particularly concerning neurological conditions (Xue, Gu, & Silverman, 2009).
特性
IUPAC Name |
methyl (2R)-1-benzylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)


![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)
![4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364615.png)
![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)
![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)